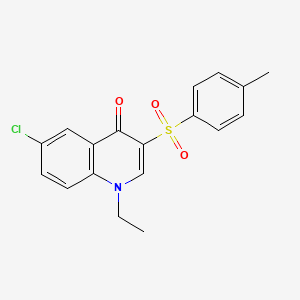
6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C18H16ClNO3S and its molecular weight is 361.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
NMR Study of Halogenated Quinolines
A study by Podányi et al. (1996) focused on the synthesis and NMR spectroscopy analysis of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its mono-, di-, and tri-fluoro and/or -chloro derivatives. This research provides valuable insights into the structural and electronic properties of halogenated quinolines, which are crucial for their applications in medicinal chemistry and material science (Podányi et al., 1996).
Synthesis of Quinoline Derivatives
Gao et al. (2011) described a facile synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the versatility of quinoline frameworks in synthesizing novel compounds with potential biological activities. This work highlights the applicability of quinolines in developing new therapeutics and bioactive molecules (Gao et al., 2011).
Antioxidant Profile of Quinoline Derivatives
Kumar et al. (2007) explored the antioxidant capacity of ethoxyquin and its analogues, including quinoline derivatives. Their findings indicate the potential of these compounds in oxidative stress-related applications, such as food preservation and pharmaceuticals, by inhibiting peroxidation and acting as chain-breaking antioxidants (Kumar et al., 2007).
Molecular Inclusion and Packing Properties
Ashmore et al. (2007) investigated the inclusion and packing properties of chloro-substituted diquinoline dibromide, revealing its capability to form lattice inclusion compounds with various guest molecules. This study underscores the potential of chloroquinolines in crystal engineering and the development of molecular materials with tailored properties (Ashmore et al., 2007).
Metastable Forms of Chloroquinolines
Luo and Sun (2014) characterized two new metastable crystalline forms of 6-chloroquinolin-2(1H)-one, providing insights into the solid-state properties of chloroquinolines and their applications in materials science, particularly in the design of materials with specific optical and electronic properties (Luo & Sun, 2014).
Propiedades
IUPAC Name |
6-chloro-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-13(19)6-9-16(15)20)24(22,23)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIDVQLQXFDRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
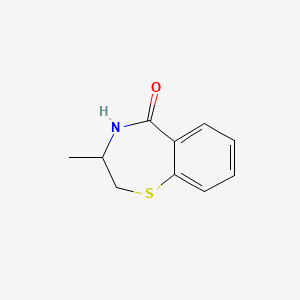
![2-[(6S)-5-Phenylmethoxycarbonyl-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2708489.png)
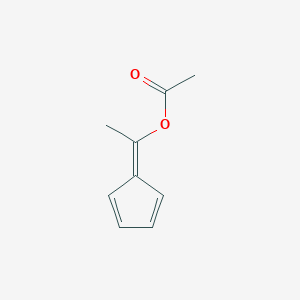
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708492.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2708495.png)
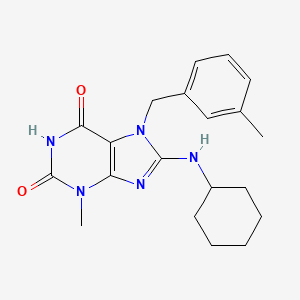
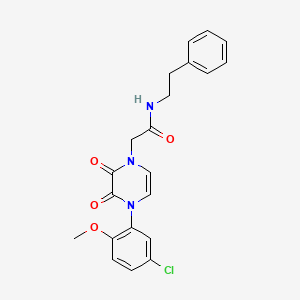
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE](/img/structure/B2708504.png)

![5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2708507.png)
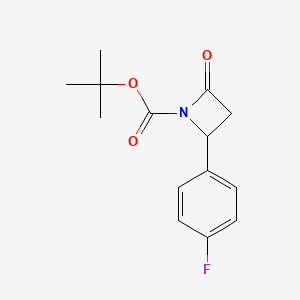
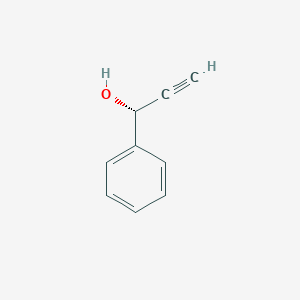

![2-[(4-aminophenyl)thio]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2708511.png)
